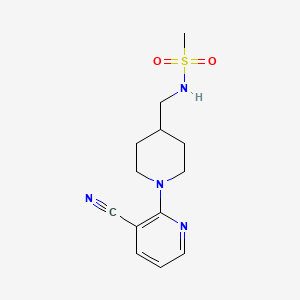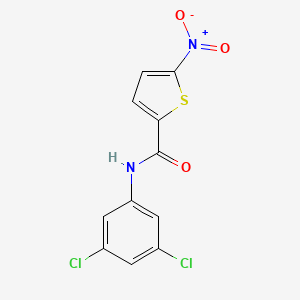
N-(3,5-dichlorophenyl)-5-nitrothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3,5-dichlorophenyl)-5-nitrothiophene-2-carboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The thiophene ring is substituted at the 5-position with a nitro group (-NO2), which is a common functional group in organic chemistry. The compound also contains a carboxamide group (-CONH2), which is attached to a 3,5-dichlorophenyl group. This group consists of a phenyl ring (a six-membered ring of carbon atoms) substituted with chlorine atoms at the 3 and 5 positions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiophene ring, the introduction of the nitro and carboxamide groups, and the attachment of the 3,5-dichlorophenyl group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro group, carboxamide group, and 3,5-dichlorophenyl group would all contribute to the overall structure. These groups could potentially participate in various types of intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and stability. These properties are determined by the compound’s molecular structure and the intermolecular forces between its molecules .Wissenschaftliche Forschungsanwendungen
Radiosensitization and Cytotoxicity
- Nitrothiophene derivatives, including those with carboxamide groups, have been explored for their potential in radiosensitization of hypoxic mammalian cells and as selective cytotoxins. These compounds show promise in enhancing radiotherapy efficacy for cancer treatment (Threadgill et al., 1991).
Antipathogenic Activity
- Certain thiourea derivatives, including those with dichlorophenyl substituents, demonstrate significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains. This suggests their potential as novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
PARP Inhibition
- Thiophenecarboxamides and related compounds have been studied as inhibitors of poly(ADP-ribose)polymerase (PARP), an enzyme involved in DNA repair. Inhibiting PARP can potentiate the effects of radiotherapy and chemotherapy in cancer treatment (Shinkwin et al., 1999).
Antidepressant and Nootropic Agents
- Some carboxamide derivatives show potential as antidepressant and nootropic agents, indicating their role in central nervous system-related therapies (Thomas et al., 2016).
Molecular Electronic Devices
- Nitroamine redox centers in molecules, including nitrothiophene derivatives, are utilized in molecular electronic devices, showing properties like negative differential resistance, which is crucial for advanced electronic applications (Chen et al., 1999).
Crystal Structure Characterization
- The synthesis and crystal structure characterization of carboxamide derivatives provide insights into their molecular configurations, which is essential for understanding their chemical and biological properties (Guo et al., 2015).
Wirkmechanismus
The mechanism of action of a compound refers to how it interacts with biological systems. This typically involves binding to a specific target, such as a protein or enzyme, and modulating its activity. Without specific information on this compound, it’s not possible to provide a detailed mechanism of action .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3,5-dichlorophenyl)-5-nitrothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N2O3S/c12-6-3-7(13)5-8(4-6)14-11(16)9-1-2-10(19-9)15(17)18/h1-5H,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTGVSCPLOCDPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 2-chlorobenzenecarboxylate](/img/structure/B2732484.png)

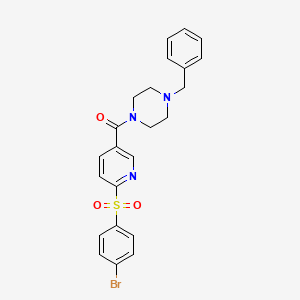
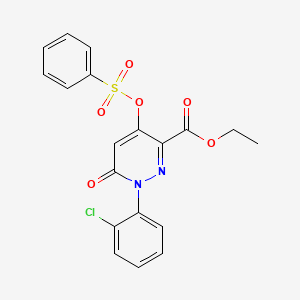
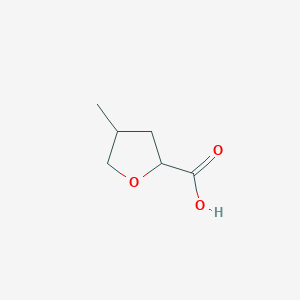
![Tert-butyl (3aR,7aS)-2-[(6-chloropyridazin-3-yl)methyl]-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2732496.png)
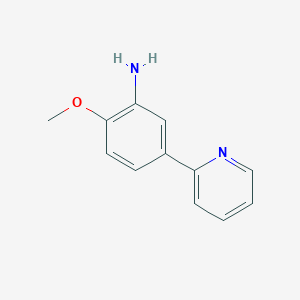
![2-[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2732500.png)
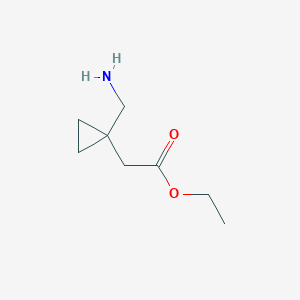

![(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2732504.png)
![3-[(2,5-dioxopyrrolidin-1-yl)methyl]-N-[(4-methoxyphenyl)methyl]azetidine-1-carboxamide](/img/structure/B2732505.png)
